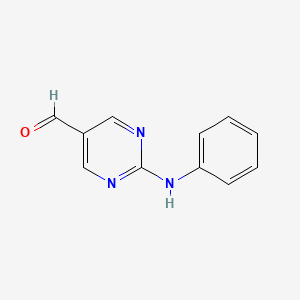

2-Anilinopyrimidine-5-carbaldehyde

CAS No.: 1080028-75-6

Cat. No.: VC3345433

Molecular Formula: C11H9N3O

Molecular Weight: 199.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1080028-75-6 |

|---|---|

| Molecular Formula | C11H9N3O |

| Molecular Weight | 199.21 g/mol |

| IUPAC Name | 2-anilinopyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14) |

| Standard InChI Key | QNFHXIZSGIGYOU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O |

Introduction

Structural Identity and Characterization

2-Anilinopyrimidine-5-carbaldehyde (CAS number: 1080028-75-6) is characterized by a pyrimidine heterocyclic ring with an aniline (phenylamino) group at the 2-position and a carbaldehyde (aldehyde) functional group at the 5-position . The compound's molecular formula is C11H9N3O with a molecular weight of 199.209 g/mol . The structure can be represented by the SMILES notation C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O, indicating the connectivity of atoms within the molecule .

The compound belongs to the broader class of pyrimidine derivatives, which have gained significant importance in medicinal chemistry over the past six decades. Pyrimidine-based compounds have demonstrated versatility in drug development, serving as core structures in therapeutics for various conditions including infectious diseases, cancer, immunological disorders, neurological conditions, chronic pain, and diabetes mellitus .

Nomenclature and Identifiers

2-Anilinopyrimidine-5-carbaldehyde is known by several synonyms in scientific literature and chemical databases, as shown in the following table:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-anilinopyrimidine-5-carbaldehyde |

| Common Synonyms | 2-Anilino-5-pyrimidinecarbaldehyde, 5-Pyrimidinecarboxaldehyde, 2-(phenylamino)- |

| CAS Number | 1080028-75-6 |

| InChI Key | QNFHXIZSGIGYOU-UHFFFAOYSA-N |

| PubChem CID | 33589542 |

| MFCD | MFCD11519794 |

These standardized identifiers facilitate unambiguous recognition of the compound across different research contexts and databases .

Physical and Chemical Properties

The physical and chemical properties of 2-Anilinopyrimidine-5-carbaldehyde provide important insights into its behavior in various applications and reaction conditions. The key properties are summarized in the following comprehensive table:

| Property | Value |

|---|---|

| Molecular Formula | C11H9N3O |

| Molecular Weight | 199.209 g/mol |

| Exact Mass | 199.074554 |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 403.8±37.0 °C at 760 mmHg |

| Melting Point | Not Available |

| Flash Point | 198.0±26.5 °C |

| LogP | 1.34 |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| Index of Refraction | 1.688 |

The compound exhibits moderate lipophilicity with a LogP value of 1.34, suggesting a balance between water solubility and membrane permeability, which is often desirable in drug development contexts . The relatively high boiling point (403.8±37.0 °C) and flash point (198.0±26.5 °C) indicate thermal stability, an important consideration for manufacturing processes and storage conditions .

Structural Features and Chemical Reactivity

Molecular Architecture

The molecular architecture of 2-Anilinopyrimidine-5-carbaldehyde combines several key structural elements that contribute to its chemical behavior and potential applications:

-

The pyrimidine ring forms the core structure, providing a nitrogen-containing heterocyclic foundation with specific electronic properties.

-

The aniline (phenylamino) group at the 2-position introduces an electron-donating moiety that can influence the electronic distribution within the molecule.

-

The aldehyde group at the 5-position represents a highly reactive functional group that can participate in various chemical transformations, including condensation reactions, reductions, and oxidations.

This structural combination creates a molecule with multiple reactive sites and distinctive electronic properties that may be exploited in various synthetic pathways and applications .

Relevance in Medicinal Chemistry

Pyrimidine Scaffolds in Drug Discovery

Pyrimidine-based compounds have emerged as important structural motifs in medicinal chemistry, with applications spanning multiple therapeutic areas. The pyrimidine scaffold has demonstrated significant utility in the development of:

-

Anti-infective agents effective against bacterial pathogens, including multidrug-resistant strains such as MRSA

-

Antifungal compounds with activity against various fungal species including Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis

-

Anticancer therapeutics targeting various pathways in cancer cell proliferation and survival

-

Immunomodulatory agents for treating autoimmune and inflammatory conditions

-

Compounds addressing neurological disorders and chronic pain conditions

The versatility of pyrimidine scaffolds extends beyond their biological activities to their favorable physicochemical properties. They can serve as bioisosteres for phenyl rings and other aromatic systems, potentially improving drug-like properties while maintaining or enhancing biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume